Recainam

Description

See also: Recainam Tosylate (active moiety of); this compound Hydrochloride (active moiety of).

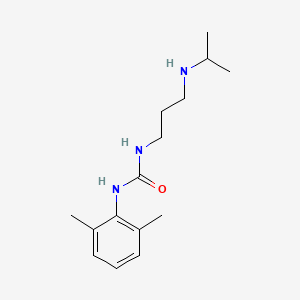

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(2,6-dimethylphenyl)-3-[3-(propan-2-ylamino)propyl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25N3O/c1-11(2)16-9-6-10-17-15(19)18-14-12(3)7-5-8-13(14)4/h5,7-8,11,16H,6,9-10H2,1-4H3,(H2,17,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHJSFPCTWYLZRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=O)NCCCNC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

74752-07-1 (hydrochloride) | |

| Record name | Recainam [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074738242 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID50868319 | |

| Record name | Recainam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50868319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74738-24-2 | |

| Record name | Recainam [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074738242 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Recainam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50868319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RECAINAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/646KRE84ZG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Recainam's Impact on Cardiac Electrophysiology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Recainam is a Class I antiarrhythmic agent that exerts its primary effects on cardiac electrophysiology by blocking sodium channels in a use-dependent manner. This guide provides an in-depth technical overview of the core mechanisms of this compound's action, summarizing key quantitative data, detailing experimental protocols, and visualizing its effects on cardiac signaling pathways.

Core Electrophysiological Effects

This compound's principal mechanism of action is the blockade of voltage-gated sodium channels (Nav) in cardiomyocytes. This inhibition is characterized by its use-dependent nature, meaning the degree of block intensifies with increased heart rate. This property allows this compound to selectively target rapidly firing cells, which are often the source of arrhythmias, while having a lesser effect on cells with normal firing rates.

Effects on Ion Channels

While the primary target of this compound is the fast sodium current (INa), its effects on other cardiac ion channels, such as potassium (K+) and calcium (Ca2+) channels, are less well-characterized in publicly available literature. The available data predominantly focuses on its potent sodium channel blocking activity.

Effects on Action Potential Parameters

This compound's blockade of sodium channels leads to a concentration-dependent decrease in the maximum upstroke velocity (Vmax) of the cardiac action potential.[1] At a concentration of 3 x 10-4 M, this compound has been observed to cause a slight decrease in the amplitude of the action potential.[1] However, in the same study, it was noted that this compound did not significantly affect the resting membrane potential or the overall action potential duration.[1]

Use-Dependent Block Kinetics

The use-dependent sodium channel block by this compound is a key feature of its antiarrhythmic profile. At a stimulation frequency of 1.0 Hz, 10-4 M this compound produced an exponential decrease in Vmax with a rate constant of 0.17 per action potential, resulting in a 39.8% reduction at a steady state.[1] The recovery from this use-dependent block is slow, with a time constant of 17.2 seconds.[1]

Quantitative Data Summary

The following tables summarize the available quantitative data on the electrophysiological effects of this compound.

Table 1: Effects of this compound on Vmax

| Concentration (M) | Pacing Frequency (Hz) | Effect on Vmax | Rate Constant of Block (per AP) | Steady-State Reduction (%) | Time Constant of Recovery (s) | Reference |

| 3 x 10-5 to 3 x 10-4 | Not specified | Concentration-dependent decrease | Not specified | Not specified | Not specified | |

| 10-4 | 1.0 | Exponential decrease | 0.17 | 39.8 | 17.2 |

Table 2: Effects of this compound on ECG Intervals

| Dose | PR Interval | QRS Interval | JTc Interval | Reference |

| 1,500 mg/day (oral) | 22% increase | 14% increase | 9% decrease | |

| 3.0 mg/kg loading infusion followed by 0.9 mg/kg/h maintenance | 19% increase | 24% increase | Decrease (p < 0.001) |

Experimental Protocols

Detailed experimental protocols for the key studies cited are summarized below to facilitate replication and further investigation.

Transmembrane Action Potential Recording in Rabbit Ventricular Papillary Muscles

-

Tissue Preparation: Right ventricular papillary muscles were isolated from rabbits.

-

Recording Technique: Standard microelectrode techniques were used to record transmembrane action potentials.

-

Superfusion: Preparations were superfused with a Tyrode's solution. The composition of the Tyrode's solution was not specified in the available literature.

-

Stimulation: The preparations were stimulated at various frequencies ranging from 0.1 to 3.0 Hz to assess use-dependent effects.

-

Data Analysis: The maximum upstroke velocity (Vmax) of the action potential was measured and analyzed. The rate constant of the onset of use-dependent block and the time constant of recovery from block were calculated from the exponential decline and recovery of Vmax, respectively.

Clinical ECG Measurements

-

Study Design: Patients with frequent ventricular premature complexes received incremental oral doses of this compound.

-

ECG Recording: Standard 12-lead electrocardiograms were recorded. The specific methodology for ECG acquisition and interval measurement was not detailed in the available abstract.

-

Data Analysis: PR, QRS, and JTc intervals were measured and compared before and during this compound treatment. Statistical significance of the changes was determined.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed mechanism of action of this compound and a typical experimental workflow for assessing its use-dependent effects.

Caption: Proposed mechanism of this compound's action on cardiac sodium channels.

Caption: Experimental workflow for assessing use-dependent block.

Conclusion

This compound is a potent, use-dependent sodium channel blocker that effectively reduces myocardial excitability. Its electrophysiological profile, characterized by a concentration-dependent decrease in Vmax and significant alterations in ECG intervals, underscores its utility in the management of ventricular arrhythmias. Further research is warranted to fully elucidate its effects on other cardiac ion channels and to refine optimal dosing strategies for various patient populations. The experimental protocols and data presented in this guide provide a foundation for future investigations into the cardiac electrophysiological effects of this compound.

References

In-Depth Technical Guide to the Synthesis and Chemical Properties of Recainam

For Researchers, Scientists, and Drug Development Professionals

Abstract

Recainam, also known by its developmental code Wy-42,362, is a Class I antiarrhythmic agent investigated for its efficacy in the management of ventricular arrhythmias. As a specific sodium channel blocker, its mechanism of action involves the modulation of cardiac action potentials. This technical guide provides a comprehensive overview of the synthesis of this compound, its detailed chemical properties, and a summary of its pharmacokinetic profile. Additionally, it outlines key experimental protocols for its analysis and visualizes its mechanism of action through a signaling pathway diagram.

Chemical Properties and Data

This compound is chemically designated as N-(2,6-dimethylphenyl)-N'-[3-[(1-methylethyl)amino]propyl]urea. Its hydrochloride salt is the commonly used form in pharmaceutical preparations. The fundamental physicochemical properties of this compound are summarized in the tables below.

Table 1: General Chemical Properties of this compound

| Property | Value | Source |

| Chemical Name | N-(2,6-dimethylphenyl)-N'-[3-[(1-methylethyl)amino]propyl]urea | N/A |

| Synonym | Wy-42,362 | N/A |

| CAS Number | 74738-24-2 (free base) | N/A |

| Molecular Formula | C₁₅H₂₅N₃O | N/A |

| Molecular Weight | 263.38 g/mol | N/A |

Table 2: Predicted Physicochemical Data for this compound

| Property | Predicted Value |

| Boiling Point | 370.9 ± 42.0 °C |

| Density | 1.030 ± 0.06 g/cm³ |

| pKa | 13.93 ± 0.46 |

Note: The data in Table 2 are predicted values and should be confirmed by experimental analysis.

Synthesis of this compound

A potential synthetic pathway is as follows:

-

Formation of the Isocyanate Intermediate: 2,6-dimethylaniline is reacted with a phosgene equivalent, such as triphosgene or N,N'-carbonyldiimidazole (CDI), in an inert solvent to form 2,6-dimethylphenyl isocyanate. This reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the acid generated.

-

Synthesis of the Amine Precursor: N-isopropyl-1,3-propanediamine is required for the subsequent step. This can be synthesized through various standard organic chemistry methods, such as the reductive amination of a suitable amino-aldehyde or amino-ketone with isopropylamine.

-

Urea Formation: The 2,6-dimethylphenyl isocyanate is then reacted with N-isopropyl-1,3-propanediamine in an aprotic solvent. The nucleophilic primary amine of the diamine attacks the electrophilic carbon of the isocyanate to form the desired urea linkage, yielding this compound.

-

Purification and Salt Formation: The crude this compound product would then be purified using standard techniques such as column chromatography or recrystallization. To obtain the hydrochloride salt, the purified free base is dissolved in a suitable solvent and treated with hydrochloric acid.

Mechanism of Action and Signaling Pathway

This compound is a Class I antiarrhythmic agent, which means it primarily acts by blocking voltage-gated sodium channels in the heart.[1] This action is use-dependent, meaning the degree of block increases with more frequent heartbeats.[1]

The mechanism involves this compound binding to the open or inactivated state of the sodium channel, thereby slowing the influx of sodium ions during phase 0 of the cardiac action potential. This leads to a decrease in the maximum rate of depolarization (Vmax) and slows conduction velocity in the cardiac tissue. By prolonging the refractory period, this compound can suppress re-entrant arrhythmias.

Caption: Mechanism of action of this compound on the cardiac sodium channel.

Pharmacokinetics

This compound is metabolized to a limited extent in humans, with the majority of the drug being excreted unchanged in the urine.[2] In clinical studies, the plasma half-life of this compound was found to be approximately 9.4 ± 4.1 hours.[3] Renal elimination accounts for a significant portion of its oral clearance.[3] The mean effective trough plasma concentration has been reported to be around 1.83 µg/mL for the suppression of ventricular arrhythmias.

Table 3: Pharmacokinetic Parameters of this compound in Humans

| Parameter | Value | Reference |

| Plasma Half-life (t½) | 9.4 ± 4.1 hours | |

| Mean Effective Trough Plasma Concentration | 1.83 µg/mL | |

| Primary Route of Elimination | Renal | |

| Metabolism | Low extent in humans |

Experimental Protocols

Determination of this compound in Plasma by High-Performance Liquid Chromatography (HPLC)

The following is a general protocol for the quantitative analysis of this compound in plasma, which should be optimized and validated for specific laboratory conditions.

-

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).

-

-

Reagents:

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Phosphate buffer (e.g., 20 mM, pH adjusted to 3.0 with phosphoric acid)

-

This compound reference standard

-

Internal standard (e.g., a structurally similar compound not present in the sample)

-

-

Chromatographic Conditions:

-

Mobile Phase: A mixture of phosphate buffer and acetonitrile (e.g., 60:40 v/v). The exact ratio should be optimized to achieve good separation.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection Wavelength: 254 nm

-

Injection Volume: 20 µL

-

-

Sample Preparation (Protein Precipitation):

-

To 200 µL of plasma sample in a microcentrifuge tube, add the internal standard.

-

Add 600 µL of cold acetonitrile to precipitate the plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes at 4 °C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject the reconstituted sample into the HPLC system.

-

-

Quantification:

-

A calibration curve is constructed by plotting the peak area ratio of this compound to the internal standard against the concentration of the this compound standards. The concentration of this compound in the plasma samples is then determined from this calibration curve.

-

Electrophysiological Assessment of Sodium Channel Blockade

This protocol outlines a general method for assessing the effect of this compound on the cardiac action potential using isolated ventricular myocytes.

-

Cell Preparation:

-

Ventricular myocytes are isolated from animal hearts (e.g., rabbit, guinea pig) using enzymatic digestion.

-

-

Electrophysiological Recording:

-

The whole-cell patch-clamp technique is used to record transmembrane action potentials and ionic currents.

-

Cells are perfused with a physiological saline solution (e.g., Tyrode's solution).

-

A patch pipette filled with an appropriate internal solution is used to form a gigaseal with the cell membrane and then rupture the patch to achieve the whole-cell configuration.

-

-

Experimental Procedure:

-

Record baseline action potentials by stimulating the myocyte at a fixed frequency (e.g., 1 Hz).

-

Perfuse the cell with increasing concentrations of this compound.

-

At each concentration, record the steady-state effects on the action potential parameters, including the maximum upstroke velocity (Vmax), action potential duration (APD), and resting membrane potential.

-

To assess use-dependent block, stimulate the cell at varying frequencies (e.g., 0.5 Hz, 1 Hz, 2 Hz) in the presence of this compound and measure the frequency-dependent changes in Vmax.

-

-

Data Analysis:

-

Analyze the recorded data to determine the concentration-response relationship for the effect of this compound on Vmax and other action potential parameters.

-

Quantify the extent of use-dependent block at different stimulation frequencies.

-

Caption: General experimental workflows for the analysis of this compound.

References

- 1. This compound, a potent new antiarrhythmic agent: effects on complex ventricular arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Excretion and metabolism of this compound, a new anti-arrhythmic drug, in laboratory animals and humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound dose titration and pharmacokinetics in patients with resistant arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Preclinical Journey of Recainam: A Deep Dive into its Pharmacokinetics and Metabolism

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical pharmacokinetics and metabolism of Recainam, a novel anti-arrhythmic agent. By summarizing key quantitative data, detailing experimental methodologies, and visualizing complex processes, this document aims to be an essential resource for professionals in the field of drug development.

Executive Summary

This compound has undergone evaluation in a range of preclinical models, including mice, rats, rabbits, dogs, and rhesus monkeys, to characterize its absorption, distribution, metabolism, and excretion (ADME) profile. These studies have revealed significant species-specific differences in its pharmacokinetic properties. Notably, the pharmacokinetic profile of this compound in dogs most closely mirrors that observed in humans, making it a relevant model for further investigation. While extensive pharmacokinetic data is available, detailed information on the metabolic pathways of this compound remains to be fully elucidated.

Pharmacokinetics

The pharmacokinetic properties of this compound have been investigated following both intravenous and oral administration in various animal models. A summary of the key pharmacokinetic parameters is presented in the tables below.

Table 1: Bioavailability of this compound in Preclinical Models

| Species | Oral Bioavailability (%) |

| Rat | 51[1] |

| Dog | Virtually complete[1] |

| Rhesus Monkey | Virtually complete[1] |

| Rabbit | Not determinable due to non-linear kinetics[1] |

Table 2: Dose Proportionality of this compound in Preclinical Models

| Species | Route | Dose Range | Plasma Dose Proportionality |

| Mouse | Oral | 54-208 mg/kg | Greater than proportional increase in AUC[1] |

| Rat | Oral | 25-110 mg/kg | Greater than proportional increase in AUC |

| Rabbit | Oral | 50-100 mg/kg | Greater than proportional increase in AUC |

| Dog | Oral | 6-60 mg/kg | Linear |

| Rhesus Monkey | IV | 1-15 mg/kg | Linear |

Table 3: Elimination Half-life of this compound in Laboratory Animals

| Parameter | Value |

| Terminal Elimination Half-life (t1/2) | 1-5 hours |

Table 4: Plasma Clearance of this compound in Preclinical Models (following IV administration)

| Species | Plasma Clearance (L/kg·h) |

| Rat | 4.9-5.2 |

| Rabbit | 4.9-5.2 |

| Dog | 0.4-1.9 |

| Rhesus Monkey | 0.4-1.9 |

Table 5: Volume of Distribution and Protein Binding of this compound

| Parameter | Value | Species |

| Steady State Volume of Distribution (Vss) | 2-5 times larger than total body water | Laboratory animals and man |

| Serum Protein Binding | 10-45% (poorly bound) | Rodents, rabbits, dogs, rhesus monkeys, and man |

Metabolism

The metabolism of this compound has not been extensively detailed in publicly available literature. However, existing data suggests that the drug undergoes metabolic transformation. In rhesus monkeys, unchanged this compound accounted for only 10% of the plasma radioactivity at 6 hours post-dose, indicating significant metabolism. In contrast, in humans, unchanged this compound represented 70% of the plasma radioactivity at the same time point. This highlights substantial species differences in the extent of metabolism. The specific metabolic pathways, the chemical structures of the metabolites, and the enzymes responsible for the biotransformation of this compound are yet to be fully characterized.

Further research is required to elucidate the metabolic fate of this compound in preclinical models. This would involve metabolite identification studies using techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy, as well as reaction phenotyping studies to identify the specific cytochrome P450 (CYP) isoforms and other enzymes involved in its metabolism.

Experimental Protocols

Detailed experimental protocols from the primary preclinical studies are summarized below.

Pharmacokinetic Studies

-

Animal Models: Mice, rats, rabbits, dogs, and rhesus monkeys were used in the pharmacokinetic studies.

-

Drug Administration: this compound was administered via both intravenous (IV) and oral (PO) routes to determine key pharmacokinetic parameters, including bioavailability and clearance.

-

Dose Levels: A range of doses were used to assess dose proportionality. For instance, oral doses in dogs ranged from 6 to 60 mg/kg, while IV doses in rhesus monkeys ranged from 1 to 15 mg/kg.

-

Sample Collection: Blood samples were collected at various time points post-administration to determine the plasma concentrations of this compound.

-

Analytical Method: While the specific analytical method for this compound quantification is not detailed in the available abstract, such studies typically employ validated high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS) methods for the accurate measurement of drug concentrations in biological matrices.

Visualization of Logical Relationships

The following diagram illustrates the logical flow of assessing the preclinical characteristics of this compound, leading to the selection of a suitable animal model for further studies.

Conclusion

The preclinical pharmacokinetic profile of this compound has been characterized in multiple species, with the dog emerging as the most predictive model for human pharmacokinetics. Key findings include its variable oral bioavailability, species-dependent dose linearity, and a relatively short elimination half-life. While the available data strongly suggest that this compound is metabolized, particularly in rhesus monkeys, a detailed understanding of its metabolic pathways and the enzymes involved is currently lacking. Further investigation into the biotransformation of this compound is crucial for a complete preclinical assessment and to anticipate potential drug-drug interactions in clinical settings. This guide provides a solid foundation for researchers and drug development professionals to build upon as more data on this promising anti-arrhythmic agent becomes available.

References

The Genesis of a Class I Antiarrhythmic: A Technical Overview of the Initial Discovery and Development of Recainam

For Researchers, Scientists, and Drug Development Professionals

Abstract

Recainam (WY-42,362), a phenylurea derivative, emerged from the drug development pipeline of Wyeth Laboratories as a potent Class I antiarrhythmic agent. This technical guide provides an in-depth analysis of the initial discovery and development of this compound, with a focus on its pharmacological properties, mechanism of action, and early clinical evaluation. The document synthesizes available data on its efficacy in suppressing ventricular arrhythmias, its pharmacokinetic profile, and the experimental methodologies employed in its early assessment. While a complete picture of its initial synthesis and structure-activity relationship remains elusive in publicly accessible literature, this guide collates the key preclinical and clinical findings that defined its therapeutic potential.

Introduction

The management of cardiac arrhythmias has been a persistent challenge in cardiovascular medicine. The development of antiarrhythmic drugs has historically focused on modulating the electrophysiological properties of cardiac tissue. Class I antiarrhythmic agents, which act by blocking sodium channels, have been a cornerstone of this therapeutic approach. This compound, a novel phenylurea compound, was investigated for its efficacy in this class. This document details the foundational studies that characterized this compound as a potential treatment for ventricular arrhythmias.

Preclinical Development

In Vivo Electrophysiological Profile

Early preclinical evaluation of this compound in animal models was crucial in elucidating its electrophysiological effects. One key study investigated the cardiac effects of intravenously administered this compound in anesthetized dogs.

-

Animal Model: Open-chest anesthetized dogs.

-

Drug Administration: Intravenous infusion of this compound as a loading dose followed by a maintenance dose. Two dose groups were studied:

-

Low-dose: 7.5 mg/kg loading dose over 20 minutes + 5 mg/kg maintenance dose over 60 minutes.

-

High-dose: 15 mg/kg loading dose over 20 minutes + 10 mg/kg maintenance dose over 60 minutes.

-

-

Electrophysiological Measurements: Cardiac conduction times (atrial, AV nodal, and ventricular) and refractory periods were measured at a paced cycle length of 300 ms by recording atrial, ventricular, and His bundle electrograms.

-

Sample Collection: Plasma and ventricular myocardium samples were collected at selected time points for drug concentration analysis.

The study demonstrated that this compound produced significant, dose-dependent effects on cardiac conduction. The high-dose regimen resulted in a significant increase in all measured electrophysiologic parameters, with the exception of the ventricular refractory period. A noteworthy finding was the direct correlation between this compound concentration in the plasma and myocardium and the observed changes in ventricular conduction time and refractory period, suggesting that plasma levels could serve as a reliable surrogate for monitoring the drug's electrophysiologic effects.

Table 1: Electrophysiological Effects of High-Dose Intravenous this compound in Anesthetized Dogs[1]

| Parameter | Change with High-Dose this compound | Correlation with Plasma Concentration |

| Atrial Conduction Time | Significant Increase | Significant |

| AV Nodal Conduction Time (A-H interval) | Significant Increase | Significant |

| His-Purkinje Conduction Time (H-V interval) | Significant Increase | Significant |

| Ventricular Conduction Time | Significant Increase | Significant |

| Atrial Refractory Period | Significant Increase | Significant |

| Ventricular Refractory Period | No Significant Change | Significant |

| Wenckebach Cycle Length | Significant Increase | Significant |

Mechanism of Action: Class I Sodium Channel Blockade

This compound is classified as a Class I antiarrhythmic agent, indicating that its primary mechanism of action is the blockade of voltage-gated sodium channels in cardiomyocytes.

Signaling Pathway of a Class I Antiarrhythmic Agent

Caption: this compound blocks sodium influx through voltage-gated sodium channels.

This blockade of the fast inward sodium current reduces the maximum rate of depolarization (Vmax) of the cardiac action potential. The consequence of this action is a slowing of conduction velocity in the atria, ventricles, and His-Purkinje system. This effect is particularly beneficial in terminating reentrant arrhythmias, a common mechanism underlying many ventricular tachycardias.

Clinical Development

The preclinical findings prompted the evaluation of this compound in clinical trials to assess its safety, efficacy, and pharmacokinetic profile in patients with ventricular arrhythmias.

Dose-Ranging Studies and Efficacy

An early dose-ranging study was conducted in patients with frequent ventricular premature complexes (VPCs) to determine the effective oral dose of this compound.

-

Patient Population: 12 patients with frequent VPCs (at least 30 per hour).

-

Study Design: A two-part study including an initial dose-ranging phase.

-

Drug Administration: Oral this compound hydrochloride administered at varying doses.

-

Efficacy Assessment: Suppression of VPCs and repetitive beats.

Further clinical investigations in patients with drug-resistant stable ventricular arrhythmias provided more detailed efficacy data.

-

Patient Population: 20 patients with drug-resistant stable ventricular arrhythmias.

-

Study Design: Dose was increased stepwise every 48 to 72 hours until arrhythmia suppression, side effects, or a predetermined maximum dosage was reached. Efficacy was confirmed in a double-blind, crossover protocol.

-

Efficacy Assessment: Suppression of ventricular arrhythmias monitored via ambulatory ECG.

These studies demonstrated that oral this compound at dosages of 300 to 600 mg every 8 hours is effective in suppressing drug-resistant ventricular arrhythmias.[1] A mean effective dosage of 427 mg every 8 hours was identified.

Table 2: Efficacy of Oral this compound in Patients with Ventricular Arrhythmias

| Parameter | Value |

| Patient Population | Drug-resistant stable ventricular arrhythmias |

| Number of Patients | 20 |

| Responders during Dose Titration | 14 out of 19 |

| Confirmed Efficacy (double-blind crossover) | 11 out of 14 |

| Mean Effective Dosage | 427 mg every 8 hours |

| Mean Trough Plasma Concentration | 1.83 µg/mL |

Pharmacokinetics

The pharmacokinetic profile of this compound was characterized in various studies, providing essential information for dosing regimens.

-

Sample Collection: Plasma and urine samples were collected at various time points following oral or intravenous administration.

-

Analytical Method: Plasma this compound concentrations were determined by high-performance liquid chromatography (HPLC).

-

Pharmacokinetic Analysis: Data were analyzed using compartmental models to determine key pharmacokinetic parameters.

This compound exhibits a plasma half-life of approximately 9.4 hours. Renal elimination accounts for a significant portion of its oral clearance. Comparative pharmacokinetic studies across different species revealed that the pharmacokinetic profile in dogs most closely resembled that of humans.

Table 3: Pharmacokinetic Parameters of this compound in Humans

| Parameter | Value (Oral Administration) | Value (Intravenous Administration) |

| Plasma Half-life (t½) | 9.4 ± 4.1 hours | 4.84 ± 0.46 hours |

| Renal Clearance (% of Oral Clearance) | 62% | - |

| Total Body Clearance (CLT) | - | 0.268 ± 0.057 L/hr/kg |

| Volume of Distribution at Steady State (Vdss) | - | 1.3 ± 0.19 L/kg |

Logical Workflow for this compound's Clinical Evaluation

Caption: Clinical development pathway for establishing this compound's efficacy and safety.

Conclusion

References

Unveiling the Wider Therapeutic Landscape of Recainam: A Technical Guide to Identifying Molecular Targets Beyond Sodium Channels

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

Recainam, a Class I antiarrhythmic agent, is primarily characterized by its potent blockade of voltage-gated sodium channels. This activity forms the cornerstone of its therapeutic efficacy in managing ventricular arrhythmias. However, a comprehensive understanding of any pharmacologically active compound necessitates a thorough investigation of its broader molecular interaction profile. Off-target interactions can contribute to both therapeutic and adverse effects, and their elucidation is a critical component of modern drug development and safety assessment.

This technical guide addresses the current landscape of knowledge regarding the molecular targets of this compound beyond its primary interaction with sodium channels. While specific, publicly available data on the off-target profile of this compound is limited, this document provides a detailed framework of the key experimental methodologies that are essential for identifying and characterizing such interactions. The protocols and workflows outlined herein represent the industry-standard approaches for comprehensive target deconvolution and off-target profiling.

Introduction

The development of safe and effective therapeutics is contingent on a deep understanding of their mechanism of action, including both on-target and off-target effects. This compound's well-documented role as a sodium channel blocker provides a clear basis for its antiarrhythmic properties. However, the potential for interactions with other molecular targets remains an area of scientific inquiry. Identifying these secondary targets is crucial for a complete pharmacological characterization, which can inform predictions of potential side effects, reveal opportunities for drug repurposing, and guide the development of next-generation compounds with improved selectivity.

This guide serves as a practical resource for researchers aiming to investigate the broader molecular target profile of this compound. It details the principles and protocols of several state-of-the-art techniques used in drug discovery for target identification and validation.

Current State of Knowledge on this compound's Off-Target Interactions

A comprehensive review of the scientific literature reveals a significant gap in the understanding of this compound's molecular targets beyond sodium channels. At present, there are no publicly accessible, large-scale screening datasets, such as kinome profiling or broad receptor panel binding assays, that specifically include this compound. Consequently, no quantitative data (e.g., IC50, Ki, or EC50 values) for off-target interactions are available to be summarized in this report. The following sections, therefore, focus on the established experimental strategies that would be employed to generate such critical data.

Experimental Protocols for Off-Target Profiling

The following sections provide detailed methodologies for key experiments designed to identify and characterize the molecular targets of a compound like this compound.

Radioligand Binding Assays

Radioligand binding assays are a foundational technique in pharmacology for quantifying the interaction between a ligand (in this case, this compound) and a receptor or other binding site. These assays are typically performed in a competitive format to determine the affinity of a test compound for a specific target.

3.1.1. Principle

A radiolabeled ligand with known high affinity for the target of interest is incubated with a preparation of the target (e.g., cell membranes expressing the receptor). The unlabeled test compound (this compound) is added at various concentrations, and its ability to displace the radioligand from the target is measured. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value, which can be used to calculate the inhibitory constant (Ki).

3.1.2. Detailed Methodology

-

Target Preparation:

-

Prepare cell membrane homogenates from tissues or cultured cells known to express the target receptor. This is achieved by cell lysis in a hypotonic buffer followed by centrifugation to pellet the membranes.

-

Alternatively, use purified recombinant proteins or commercially available membrane preparations.

-

Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA or Bradford assay).

-

-

Assay Setup:

-

Perform assays in a 96-well plate format.

-

To each well, add a fixed concentration of the radiolabeled ligand (typically at or below its Kd for the target).

-

Add a range of concentrations of the unlabeled test compound (this compound).

-

Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known, unlabeled ligand for the target).

-

-

Incubation:

-

Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding reaction to reach equilibrium.

-

-

Separation of Bound and Free Ligand:

-

Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.

-

Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

-

-

Detection and Data Analysis:

-

Place the filters in scintillation vials with scintillation cocktail.

-

Quantify the radioactivity on the filters using a scintillation counter.

-

Calculate specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

The Structure-Activity Relationship of Recainam: An In-Depth Technical Guide

An examination of the publicly available scientific literature reveals a significant gap in the detailed structure-activity relationship (SAR) studies of Recainam, a potent Class I antiarrhythmic agent. While its clinical efficacy and pharmacokinetic profile are well-documented, the specific molecular modifications and their quantitative impact on its pharmacological activity remain largely within proprietary research. This guide synthesizes the available information on this compound's metabolism and provides a foundational framework for understanding its potential SAR, while highlighting the absence of comprehensive public data.

This compound, chemically known as N-(2,6-dimethylphenyl)-N'-[3-(1-methylethylamino)propyl]urea, is recognized for its efficacy in suppressing complex ventricular arrhythmias.[1] Its mechanism of action is attributed to the blockade of fast sodium channels in cardiac myocytes, a characteristic of Class I antiarrhythmic drugs. The clinical application of this compound has been explored in various patient populations, with studies detailing its effects on electrocardiographic intervals and its safety profile.[1][2]

Metabolism and Potential for SAR Analysis

The metabolism of this compound provides the primary source of publicly known structural analogs. Studies on its excretion and metabolism have identified several key metabolites, offering a glimpse into how structural modifications might influence its biological activity.[3]

In humans, this compound is minimally metabolized, with a significant portion of the parent drug excreted unchanged.[3] However, in animal models, more extensive metabolism has been observed, leading to the identification of the following metabolites:

-

m-hydroxythis compound and p-hydroxythis compound: These metabolites are formed by the hydroxylation of the phenyl ring.

-

Desisopropylthis compound: This metabolite results from the removal of one of the isopropyl groups from the terminal amine.

While these metabolites have been identified, the public scientific literature lacks quantitative data on their antiarrhythmic potency (e.g., IC50 values for sodium channel blockade). Such data would be crucial for establishing a clear SAR and understanding the contribution of different parts of the this compound molecule to its activity.

Hypothetical Structure-Activity Relationship Framework

Based on the known metabolites and the general principles of medicinal chemistry for sodium channel blockers, a hypothetical SAR framework for this compound can be proposed. This framework, however, remains speculative without direct experimental evidence from a series of synthesized and tested analogs.

Table 1: Hypothetical Structure-Activity Relationship of this compound Analogs

| Modification Position | Structural Change | Expected Impact on Activity | Rationale |

| Phenyl Ring | Introduction of hydroxyl groups (m- or p-position) | Likely decrease in potency | Increased polarity may reduce lipid membrane penetration and interaction with the hydrophobic binding site of the sodium channel. |

| Terminal Amine | N-dealkylation (removal of isopropyl group) | Potential decrease in potency | The bulky isopropyl group may be important for optimal binding to a hydrophobic pocket within the sodium channel. |

| Urea Linker | Alteration of the urea moiety | Critical for activity | The urea group is likely involved in key hydrogen bonding interactions with the receptor. |

| Propyl Chain | Variation in chain length | Optimal length is likely crucial | The three-carbon spacer correctly positions the terminal amine for interaction with its binding site. |

Experimental Protocols for SAR Determination

To rigorously establish the SAR of this compound, a systematic medicinal chemistry campaign would be required. The following experimental protocols would be central to such an investigation.

General Synthesis of this compound Analogs

The synthesis of this compound analogs would typically involve the reaction of a substituted phenyl isocyanate with a suitably functionalized diamine.

Electrophysiological Assay for Sodium Channel Blockade

The primary biological assay for evaluating this compound analogs would be an in vitro electrophysiological assessment of their ability to block voltage-gated sodium channels.

Signaling Pathways

As a sodium channel blocker, this compound's primary effect is on the propagation of the cardiac action potential. By blocking the influx of sodium ions during phase 0 of the action potential, it slows the rate of depolarization and conduction velocity in the heart.

Conclusion

A comprehensive understanding of the structure-activity relationship of this compound is essential for the rational design of new, potentially safer, and more effective antiarrhythmic drugs. However, based on the currently available public data, a detailed SAR analysis is not possible. The information on its metabolites provides a starting point for hypotheses, but without the synthesis and biological evaluation of a diverse set of analogs, the precise structural requirements for potent sodium channel blockade remain speculative. Further research and the publication of more extensive medicinal chemistry studies are needed to fully elucidate the SAR of this important antiarrhythmic agent.

References

- 1. This compound, a potent new antiarrhythmic agent: effects on complex ventricular arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Efficacy of this compound, a new antiarrhythmic drug, for control of ventricular arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Excretion and metabolism of this compound, a new anti-arrhythmic drug, in laboratory animals and humans - PubMed [pubmed.ncbi.nlm.nih.gov]

Early-Stage In Vitro Evaluation of Recainam's Efficacy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Recainam is a potent Class I antiarrhythmic agent that has demonstrated efficacy in the management of ventricular arrhythmias. As a sodium channel blocker, its primary mechanism of action involves the modulation of cardiac action potentials. This technical guide provides an in-depth overview of the early-stage in vitro evaluation of this compound's efficacy, focusing on its electrophysiological effects on cardiac tissue. The following sections detail the experimental protocols used to characterize its activity, present quantitative data from key studies, and illustrate the underlying molecular pathways and experimental workflows.

Data Presentation

The in vitro efficacy of this compound is primarily assessed by its effects on the cardiac action potential, particularly the maximum upstroke velocity (Vmax), which is a surrogate for the peak sodium current (INa). The following tables summarize the key quantitative findings from a pivotal study on isolated rabbit ventricular papillary muscles.

| Parameter | This compound Concentration (M) | Effect |

| Maximum Upstroke Velocity (Vmax) | 3 x 10-5 to 3 x 10-4 | Concentration-dependent decrease |

| Action Potential Amplitude | 3 x 10-4 | Slight decrease |

| Resting Potential | 3 x 10-5 to 3 x 10-4 | No significant effect |

| Action Potential Duration | 3 x 10-5 to 3 x 10-4 | No significant effect |

Table 1: Concentration-Dependent Effects of this compound on Action Potential Parameters

| Parameter | Condition | Value |

| Rate Constant of Vmax Decrease (Use-Dependent Block) | 1.0 Hz pacing, 10-4 M this compound | 0.17 per action potential |

| Steady-State Vmax Reduction (Use-Dependent Block) | 1.0 Hz pacing, 10-4 M this compound | 39.8% |

| Time Constant for Recovery of Vmax from Use-Dependent Block | - | 17.2 seconds |

Table 2: Kinetics of this compound's Use-Dependent Block of Vmax

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound's in vitro efficacy.

Transmembrane Action Potential Recording in Isolated Rabbit Papillary Muscle

This protocol is foundational for assessing the electrophysiological effects of this compound on cardiac tissue.

a. Tissue Preparation:

-

Hearts are excised from New Zealand white rabbits.

-

The right ventricle is opened, and suitable papillary muscles are dissected.

-

The isolated papillary muscle is mounted in a tissue bath continuously superfused with oxygenated Tyrode's solution at 37°C.

b. Recording Setup:

-

Standard glass microelectrodes filled with 3 M KCl are used to impale the cardiac myocytes.

-

A high-input impedance amplifier is used to record the transmembrane action potentials.

-

The muscle is stimulated at one end using bipolar platinum electrodes with square-wave pulses of 1-2 ms duration and an amplitude slightly above the threshold.

c. Experimental Procedure:

-

The preparation is allowed to equilibrate for at least 60 minutes.

-

Control action potentials are recorded at various pacing frequencies (e.g., 0.1 Hz to 3.0 Hz).

-

This compound is introduced into the superfusate at desired concentrations (e.g., 3 x 10-5 M to 3 x 10-4 M).

-

Action potentials are recorded at steady-state for each concentration and pacing frequency.

-

To study use-dependent block, a train of stimuli at a specific frequency (e.g., 1.0 Hz) is applied, and the beat-to-beat decrease in Vmax is recorded.

-

To determine the recovery from block, the stimulation is stopped for a defined period, and a test pulse is applied to measure the recovery of Vmax.

Whole-Cell Patch-Clamp Electrophysiology for Sodium Channel Blockade

This technique allows for a more direct assessment of this compound's effect on the sodium channels (Nav1.5) in isolated cardiomyocytes or cell lines expressing the channel.

a. Cell Preparation:

-

Ventricular myocytes are enzymatically isolated from rabbit hearts, or a stable cell line (e.g., HEK293) expressing the human Nav1.5 channel is used.

-

Cells are plated on glass coverslips for recording.

b. Recording Solutions:

-

External Solution (in mM): NaCl 140, KCl 4, CaCl2 2, MgCl2 1, HEPES 10, Glucose 10; pH adjusted to 7.4 with NaOH.

-

Internal (Pipette) Solution (in mM): CsF 110, CsCl 20, NaCl 10, EGTA 10, HEPES 10; pH adjusted to 7.2 with CsOH.

c. Recording Procedure:

-

Borosilicate glass pipettes with a resistance of 2-4 MΩ are filled with the internal solution.

-

A gigaohm seal is formed between the pipette tip and the cell membrane.

-

The membrane patch is ruptured to achieve the whole-cell configuration.

-

Voltage-clamp protocols are applied to elicit sodium currents. A typical protocol involves holding the cell at a hyperpolarized potential (e.g., -120 mV) and then depolarizing to various test potentials (e.g., -80 mV to +60 mV).

-

Control sodium currents are recorded.

-

This compound is applied via the external solution at various concentrations.

-

The effect of this compound on the peak and late sodium current is measured.

-

To assess use-dependency, a train of depolarizing pulses is applied.

Mandatory Visualizations

Signaling Pathway of this compound Action

Caption: this compound's mechanism of action on the cardiac sodium channel.

Experimental Workflow for In Vitro Electrophysiology

Caption: Workflow for assessing this compound's electrophysiological effects.

A Technical Guide to the Biophysical Characterization of Ion Channel Modulators: The Case of Flecainide

Disclaimer: The compound "Recainam" does not correspond to a known therapeutic agent in scientific and pharmaceutical literature. To fulfill the detailed requirements of this request, this guide will use Flecainide , a well-characterized Class Ic antiarrhythmic drug, as a representative molecule. The principles, experimental designs, and data presentation formats described herein are directly applicable to the biophysical study of any novel ion channel modulator.

Introduction and Mechanism of Action

Flecainide is a potent antiarrhythmic agent whose therapeutic and proarrhythmic effects are rooted in its complex interactions with cardiac ion channels.[1] As a Class Ic agent, its primary mechanism involves the potent blockade of the fast inward sodium current (INa), which is mediated by the NaV1.5 channel.[2][3][4] This action slows the upstroke of the cardiac action potential, thereby reducing conduction velocity in the atria, ventricles, and His-Purkinje system.[5]

A defining biophysical characteristic of flecainide is its use-dependent or rate-dependent block. This means its inhibitory effect on sodium channels is significantly enhanced at higher heart rates, making it particularly effective at terminating tachyarrhythmias. This phenomenon arises from the drug's slow binding and unbinding kinetics and its preferential interaction with specific channel states. Flecainide predominantly binds to the NaV1.5 channel when it is in the open state , gaining access to a binding site within the channel's pore. Once bound, the drug becomes trapped by the closing of the channel's activation or inactivation gates, leading to a very slow recovery from block at hyperpolarized potentials.

In addition to its primary action on sodium channels, flecainide also inhibits other key cardiac ion channels, contributing to its overall electrophysiological profile. It is a known blocker of the rapid delayed rectifier potassium current (IKr), mediated by hERG (KV11.1) channels, which can affect cardiac repolarization. Furthermore, flecainide can directly inhibit ryanodine receptor 2 (RyR2) channels, thereby modulating calcium release from the sarcoplasmic reticulum.

Quantitative Biophysical Data

The interaction of flecainide with various ion channels has been quantified using electrophysiological techniques. The following tables summarize key parameters such as the half-maximal inhibitory concentration (IC50) and kinetic constants, which are crucial for understanding the drug's potency and behavior under different physiological conditions.

Table 1: Flecainide Potency (IC50) on Key Cardiac Ion Channels

| Ion Channel | Parameter | IC50 Value (µM) | Experimental Conditions / Notes | Source(s) |

| NaV1.5 | Use-Dependent Block | 7.4 | Measured with repetitive stimulation, reflecting potency during tachycardia. | |

| Resting-State Block | 345 - 365 | Measured at hyperpolarized potentials with minimal stimulation. | ||

| Open-Channel Block | 0.61 | Measured in an inactivation-deficient mutant channel at +30 mV. | ||

| Peak Current Block | 5.5 | Measured on peak INa in HEK293 cells. | ||

| hERG (KV11.1) | IKr Block | 1.49 | Measured on wild-type hERG tail currents at 37°C. | |

| IKr Block | 3.91 | Alternate reported value under similar conditions. | ||

| KV1.5 | IKur Block | 38.14 | Represents a lesser extent of potassium channel blockade. | |

| RyR2 | Channel Inhibition | 12.8 - 16 | Measured in permeabilized ventricular myocytes or via open probability. |

Table 2: Kinetic Parameters of Flecainide Interaction with NaV1.5 Channels

| Parameter | Value | Experimental Conditions / Notes | Source(s) |

| Recovery Time Constant (τ) | > 225 seconds | From use-dependent block in wild-type channels at -140 mV. | |

| Recovery Time Constant (τ) | 81 seconds | From block in rapidly inactivating channels. | |

| On-Rate Constant (kon) | 14.9 µM-1s-1 | For open-channel block in inactivation-deficient channels. | |

| Off-Rate Constant (koff) | 12.2 s-1 | For open-channel block in inactivation-deficient channels. |

Experimental Protocols

The gold-standard methodology for characterizing the biophysical interactions of a compound like flecainide with ion channels is whole-cell patch-clamp electrophysiology .

Protocol: IC50 Determination for hERG Channel Block

-

Cell Culture and Preparation:

-

Use a stable cell line, such as Human Embryonic Kidney 293 (HEK293) cells, that has been transfected to express the human KCNH2 gene (encoding the hERG channel).

-

Culture cells under standard conditions (e.g., 37°C, 5% CO2) in appropriate media.

-

On the day of the experiment, dissociate cells into a single-cell suspension for electrophysiological recording.

-

-

Electrophysiology Setup:

-

Recording Chamber: Place dissociated cells in a recording chamber on the stage of an inverted microscope. Perfuse the chamber continuously with an external solution.

-

Pipettes: Pull recording pipettes from borosilicate glass to a resistance of 2-5 MΩ when filled with internal solution.

-

Solutions:

-

External Solution (mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

-

Internal Solution (mM): 130 KCl, 1 MgCl2, 10 HEPES, 5 EGTA, 5 Mg-ATP (pH adjusted to 7.2 with KOH).

-

-

Temperature Control: Maintain the recording chamber at a physiological temperature of 37°C.

-

-

Data Acquisition:

-

Establish a high-resistance (>1 GΩ) seal between the pipette tip and a single cell.

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Apply a specific voltage-clamp protocol to elicit the hERG current (IhERG). A typical protocol involves:

-

Holding the cell at a membrane potential of -80 mV.

-

Applying a 2-second depolarizing step to +20 mV to activate and then inactivate the channels.

-

Repolarizing the membrane to -40 mV to measure the peak outward "tail current," which reflects the channels recovering from inactivation before deactivating.

-

-

Record baseline currents in the drug-free external solution.

-

-

Drug Application and Data Analysis:

-

Prepare stock solutions of the test compound (e.g., flecainide) and dilute to several final concentrations in the external solution.

-

Sequentially perfuse the cell with increasing concentrations of the compound, allowing the current inhibition to reach a steady state at each concentration.

-

Measure the peak tail current at each concentration and normalize it to the baseline current to determine the percentage of inhibition.

-

Plot the percentage of inhibition against the logarithm of the drug concentration to generate a concentration-response curve.

-

Fit the curve using the Hill equation to determine the IC50 value and the Hill coefficient.

-

Visualizations: Workflows and Mechanisms

Diagrams are essential for visualizing complex experimental processes and molecular mechanisms.

Caption: Experimental workflow for determining the IC50 of a compound on an ion channel.

References

- 1. Flecainide: Electrophysiological properties, clinical indications, and practical aspects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Flecainide - Wikipedia [en.wikipedia.org]

- 4. What is the mechanism of Flecainide Acetate? [synapse.patsnap.com]

- 5. Flecainide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

Exploring the potential therapeutic applications of Recainam derivatives

An In-depth Technical Guide to the Therapeutic Applications of Recainam

Disclaimer: This technical guide focuses on the parent compound, this compound, due to a significant lack of publicly available scientific literature and clinical data on its derivatives. Extensive searches for "this compound derivatives," "this compound analogs," and related terms did not yield specific information regarding their synthesis, therapeutic applications, or experimental evaluation. Therefore, the following information pertains to this compound.

This compound is a Class I antiarrhythmic agent developed for the treatment of ventricular arrhythmias.[1][2] It exhibits potent effects on cardiac electrophysiology, primarily by blocking sodium channels in the heart muscle. This guide provides a comprehensive overview of its clinical pharmacology, efficacy, and the methodologies used in its evaluation.

Quantitative Data Summary

The following tables summarize the key quantitative data from clinical studies on this compound, including its efficacy in suppressing ventricular arrhythmias and its pharmacokinetic profile.

Table 1: Efficacy of Oral this compound in Ventricular Arrhythmia Suppression [1]

| Dosage | Median VPC Reduction | Median Repetitive Beat Reduction | Individual Efficacy (≥70% VPC or ≥90% Repetitive Beat Suppression) |

| 300 mg/day | Ineffective | 18% (not significant) | Not Reported |

| 900 mg/day | 58% | 94% | 64% of patients |

| 1500 mg/day | 79% | 98% | 73% of patients |

VPC: Ventricular Premature Complexes

Table 2: Efficacy of Intravenous this compound in Complex Ventricular Arrhythmias [3]

| Timepoint | Median Total PVC Reduction | Median Repetitive Beat Suppression |

| Short-term (1 hour post-loading dose) | 99.6% | 100% |

| Long-term (23 hours of maintenance infusion) | 99.7% | 100% |

PVC: Premature Ventricular Complexes

Table 3: Pharmacokinetic Parameters of Intravenous this compound [2]

| Parameter | Value |

| Terminal Elimination Half-life | 5.0 ± 0.8 hours |

| Systemic Clearance | 0.27 ± 0.08 L/hour/kg |

| Central Volume of Distribution | 0.32 ± 0.11 L/kg |

| Steady-State Volume of Distribution | 1.4 ± 0.4 L/kg |

Table 4: Pharmacokinetic Parameters of Oral this compound in Patients with Resistant Arrhythmias

| Parameter | Value |

| Plasma Half-life | 9.4 ± 4.1 hours |

| Mean Effective Dosage | 427 mg every 8 hours |

| Mean Effective Trough Plasma Concentration | 1.83 µg/mL |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the clinical evaluation of this compound.

Oral this compound Dose-Ranging and Efficacy Study

-

Study Design: A two-part study involving an initial dose-ranging phase followed by a double-blind, placebo-controlled crossover phase.

-

Patient Population: 12 patients with frequent ventricular premature complexes (VPCs) (at least 30/hour).

-

Dose-Ranging Protocol:

-

Patients received incremental oral doses of 100 mg, 300 mg, and 500 mg of this compound every 8 hours.

-

Each dose was administered for 3 days.

-

Efficacy was assessed on the last day of each dosing period using 24-hour ambulatory electrocardiographic monitoring.

-

-

Double-Blind Crossover Protocol:

-

Patients who responded to this compound in the dose-ranging phase were randomized to receive either their effective dose of this compound or a placebo for 1 week.

-

After a 1-week washout period, patients were crossed over to the other treatment for 1 week.

-

Arrhythmia frequency was assessed by 24-hour ambulatory electrocardiography at the end of each treatment week.

-

-

Data Analysis: VPC and repetitive beat frequencies were compared between baseline and each dose level, and between this compound and placebo treatments.

Intravenous this compound Pharmacokinetic and Antiarrhythmic Evaluation

-

Study Design: An open-label, multicenter study.

-

Patient Population: 18 patients (15 men, 3 women) with frequent VPCs (>30/hour) and unsustained ventricular tachycardia.

-

Dosing Protocol:

-

A loading dose of this compound was administered intravenously.

-

This was followed by a 23-hour and 20-minute maintenance infusion.

-

-

Pharmacokinetic Sampling:

-

Periodic blood samples were obtained during and after the termination of the infusion to determine this compound plasma concentrations.

-

Urine specimens were collected over scheduled intervals to determine the urinary excretion of this compound.

-

-

Pharmacokinetic Analysis: A two-compartment pharmacokinetic model was used to analyze the plasma concentration-time data and calculate parameters such as terminal elimination half-life, systemic clearance, and volume of distribution.

-

Efficacy Assessment: Continuous electrocardiographic monitoring was performed to assess the suppression of VPCs and runs of ventricular tachycardia.

Signaling Pathways and Experimental Workflows

Mechanism of Action: Class I Antiarrhythmic Agent

This compound is classified as a Class I antiarrhythmic agent according to the Vaughan-Williams classification. Its primary mechanism of action is the blockade of fast sodium channels (INa) in the cardiac myocytes. This action reduces the maximum rate of depolarization (Vmax or Phase 0) of the cardiac action potential, thereby slowing conduction velocity in the atria, ventricles, and His-Purkinje system.

Caption: Vaughan-Williams classification of antiarrhythmic drugs, highlighting this compound as a Class I agent.

Clinical Trial Workflow for this compound Evaluation

The evaluation of this compound's efficacy and safety typically followed a structured clinical trial workflow, as described in the cited studies.

Caption: A generalized workflow for a double-blind, placebo-controlled clinical trial of this compound.

References

- 1. This compound, a potent new antiarrhythmic agent: effects on complex ventricular arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Efficacy of this compound, a new antiarrhythmic drug, for control of ventricular arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Novel quinolizidinyl derivatives as antiarrhythmic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Using Recainam in Isolated Langendorff Heart Perfusion

For Researchers, Scientists, and Drug Development Professionals

Introduction

Recainam is a class Ic antiarrhythmic agent that primarily acts by blocking fast sodium channels (INa) in cardiac myocytes. This action slows the upstroke of the cardiac action potential (Phase 0), leading to decreased conduction velocity in the atria, ventricles, and His-Purkinje system. These characteristics make this compound a subject of interest in cardiovascular research for its potential to suppress tachyarrhythmias. The isolated Langendorff heart perfusion system is an invaluable ex vivo model for studying the direct electrophysiological and hemodynamic effects of pharmacological agents like this compound on the heart, independent of systemic neural and hormonal influences.[1][2][3]

These application notes provide a detailed protocol for utilizing this compound in an isolated Langendorff-perfused heart model, suitable for rodent (rat, guinea pig) or rabbit hearts.

Mechanism of Action: Class Ic Antiarrhythmic

This compound, as a class Ic antiarrhythmic, exhibits a "use-dependent" block of sodium channels, meaning its blocking effect is more pronounced at higher heart rates.[4] It has slow kinetics of binding to and dissociating from the sodium channel, which results in a marked prolongation of the QRS duration on an electrocardiogram (ECG), reflecting slowed intraventricular conduction.[4] Unlike some other antiarrhythmics, class Ic agents typically have a minimal effect on the action potential duration and, consequently, the QT interval.

Signaling Pathway of this compound's Action

Caption: Signaling pathway of this compound's action on a cardiac myocyte.

Experimental Protocols

Langendorff Perfusion Apparatus Setup

A standard Langendorff perfusion system is required. Key components include:

-

A water-jacketed perfusion reservoir to maintain the perfusate at a constant temperature (typically 37°C).

-

A peristaltic pump for constant flow perfusion or a pressure head for constant pressure perfusion.

-

A bubble trap to prevent air emboli.

-

Aortic and, if required, atrial cannulas.

-

A temperature-controlled chamber for the isolated heart.

-

Transducers for measuring intraventricular pressure (e.g., a balloon catheter in the left ventricle), and perfusion pressure.

-

Electrodes for recording a surface electrocardiogram (ECG).

-

Data acquisition hardware and software.

Perfusate Preparation

The standard perfusate is a modified Krebs-Henseleit solution, which should be freshly prepared and continuously gassed with 95% O2 / 5% CO2 to maintain a physiological pH of ~7.4.

Krebs-Henseleit Buffer Composition:

| Component | Concentration (mM) |

| NaCl | 118.0 |

| KCl | 4.7 |

| CaCl2 | 2.5 |

| MgSO4 | 1.2 |

| KH2PO4 | 1.2 |

| NaHCO3 | 25.0 |

| Glucose | 11.0 |

This compound Stock and Working Solution Preparation

-

Stock Solution: Prepare a high-concentration stock solution of this compound hydrochloride in deionized water or dimethyl sulfoxide (DMSO). The choice of solvent should be tested for its own effects on cardiac function at the final dilution. If using DMSO, the final concentration in the perfusate should not exceed 0.1% to minimize solvent-induced effects.

-

Working Solutions: Prepare working solutions by diluting the stock solution in Krebs-Henseleit buffer to achieve the desired final concentrations. It is advisable to test a range of concentrations to establish a dose-response relationship. Based on studies of other class Ic antiarrhythmics like flecainide and propafenone in isolated heart models, a concentration range of 0.1 µM to 10 µM for this compound is a reasonable starting point.

Heart Isolation and Perfusion

-

Anesthetize the experimental animal (e.g., rat, guinea pig, or rabbit) according to an institutionally approved protocol.

-

Perform a thoracotomy to expose the heart.

-

Rapidly excise the heart and place it in ice-cold Krebs-Henseleit buffer to arrest contractions and protect against ischemia.

-

Identify the aorta and carefully cannulate it with an appropriately sized aortic cannula.

-

Secure the aorta to the cannula with a ligature and immediately begin retrograde perfusion with the Krebs-Henseleit buffer.

-

Trim away excess tissue.

-

Insert a deflated latex balloon connected to a pressure transducer into the left ventricle via the mitral valve to measure isovolumetric contractile function. Inflate the balloon to achieve a stable left ventricular end-diastolic pressure (LVEDP) of 5-10 mmHg.

Experimental Workflow

Caption: Experimental workflow for studying this compound in a Langendorff-perfused heart.

-

Stabilization: Allow the heart to stabilize for 20-30 minutes after cannulation, with continuous perfusion of the standard Krebs-Henseleit buffer.

-

Baseline Recording: Record baseline data for 15-20 minutes to ensure the stability of the preparation. Measured parameters should include:

-

Heart Rate (HR)

-

Left Ventricular Developed Pressure (LVDP), calculated as Left Ventricular Systolic Pressure (LVSP) - Left Ventricular End-Diastolic Pressure (LVEDP).

-

Maximal rate of pressure development (+dP/dtmax) and relaxation (-dP/dtmax).

-

Coronary Flow (CF)

-

ECG parameters: PR interval, QRS duration, and QT interval.

-

-

This compound Administration: Switch the perfusion to the Krebs-Henseleit buffer containing this compound. This can be done in a cumulative dose-response manner (e.g., starting with the lowest concentration and increasing it stepwise every 15-20 minutes) or as a single concentration study.

-

Data Acquisition: Continuously record all parameters throughout the drug administration period.

-

Washout: Following this compound perfusion, switch back to the standard Krebs-Henseleit buffer for a washout period of at least 30 minutes to observe the reversibility of the drug's effects.

-

Post-Washout Recording: Record data during the washout period.

Data Presentation and Expected Outcomes

All quantitative data should be summarized in tables for clear comparison. The expected effects of this compound are based on its class Ic antiarrhythmic properties.

Expected Electrophysiological Effects of this compound

| Parameter | Expected Change with this compound | Rationale |

| Heart Rate (HR) | Decrease | Potential suppression of sinoatrial node automaticity. |

| PR Interval | Increase | Slowed conduction through the atrioventricular (AV) node. |

| QRS Duration | Significant Increase | Slowed intraventricular conduction due to fast sodium channel blockade. |

| QT Interval | Minimal to no change | Class Ic agents typically do not significantly affect the action potential duration. |

| Ventricular Effective Refractory Period (VERP) | Minimal to no change | Consistent with the limited effect on action potential duration. |

Expected Hemodynamic Effects of this compound

Class Ic antiarrhythmics can exhibit negative inotropic effects.

| Parameter | Expected Change with this compound | Rationale |

| Left Ventricular Developed Pressure (LVDP) | Decrease | Negative inotropic effect due to potential interference with calcium handling secondary to sodium channel blockade. |

| +dP/dtmax | Decrease | Reduced contractility. |

| -dP/dtmax | Decrease | Impaired relaxation (lusitropy). |

| Coronary Flow (CF) | Variable | May be influenced by changes in heart rate and contractility. |

Troubleshooting

-

Arrhythmias during stabilization: Ensure the heart was rapidly excised and perfused to minimize ischemic damage. Check the temperature and pH of the perfusate.

-

Poor contractile function: Verify the viability of the heart tissue and the proper placement and inflation of the intraventricular balloon.

-

Inconsistent drug effects: Ensure accurate preparation of stock and working solutions and proper mixing in the perfusate.

Conclusion

The isolated Langendorff-perfused heart model provides a robust and controlled environment to investigate the direct cardiac effects of this compound. By carefully following this protocol, researchers can obtain valuable data on the electrophysiological and hemodynamic properties of this class Ic antiarrhythmic agent, contributing to a better understanding of its therapeutic potential and safety profile.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Proarrhythmic effects of flecainide. Experimental evidence for increased susceptibility to reentrant arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frequency- and voltage-dependent effects of this compound on the upstroke velocity of action potential in rabbit ventricular muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. How Do Class IC Antidysrhythmics Work? - Uses, Side Effects, Drug Names [rxlist.com]

Application Notes and Protocols for Recainam in Cellular Electrophysiology

Audience: Researchers, scientists, and drug development professionals.

Introduction: Recainam is a potent Class I antiarrhythmic agent, primarily classified as a sodium channel blocker.[1][2] Its application in cellular electrophysiology, particularly using the patch-clamp technique, is crucial for understanding its mechanism of action, potency, and state-dependent effects on ion channels. These notes provide detailed protocols and data for researchers investigating the electrophysiological properties of this compound. The patch-clamp technique is a versatile laboratory method used to study ionic currents in individual isolated cells by sealing a micropipette to the cell membrane.[3][4][5] This allows for the precise control of the cell's membrane potential (voltage-clamp) or membrane current (current-clamp) to characterize ion channel behavior.

Mechanism of Action: Sodium Channel Blockade

This compound exerts its primary effect by blocking voltage-gated sodium channels (Nav) in a state-dependent manner. It shows a kinetically slow but potent affinity for the channel during the open and inactivated states that occur during an action potential. This selective binding is augmented by membrane depolarization. By blocking the influx of sodium ions, this compound slows the upstroke velocity (Vmax) of the cardiac action potential, thereby reducing the excitability of cardiomyocytes.

Caption: this compound blocks the pore of voltage-gated sodium channels, inhibiting Na+ influx.

Quantitative Data Summary

The following tables summarize the electrophysiological effects of this compound on rabbit ventricular papillary muscles as determined by patch-clamp studies.

Table 1: Concentration-Dependent Effects of this compound on Action Potential Vmax

| This compound Concentration (M) | Effect on Vmax |

| 3 x 10-5 | Concentration-dependent decrease begins |

| 1 x 10-4 | Significant decrease |

| 3 x 10-4 | Further decrease, slight decrease in action potential amplitude |

Data sourced from studies on rabbit ventricular muscle.

Table 2: Use-Dependent Block of Vmax by this compound (1 x 10-4 M)

| Pacing Frequency (Hz) | Onset Rate Constant (per action potential) | Steady-State Reduction in Vmax |

| 1.0 | 0.17 | 39.8% |

Use-dependent block was augmented at higher stimulation frequencies.

Table 3: Recovery Kinetics of this compound

| Parameter | Value |

| Time Constant for Recovery from Block (s) | 17.2 |

This reflects the slow offset kinetics of this compound from the sodium channel.

Experimental Protocols

Protocol 1: Whole-Cell Voltage-Clamp Analysis of this compound's Effect on Sodium Currents (INa)

This protocol outlines the steps to measure the effect of this compound on peak and steady-state sodium currents in an isolated cardiomyocyte or a cell line expressing Nav channels (e.g., HEK293 cells).

1. Cell Preparation and Solutions:

-

Cell Type: Acutely dissociated ventricular cardiomyocytes or a suitable cell line.

-

External (Bath) Solution (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

-